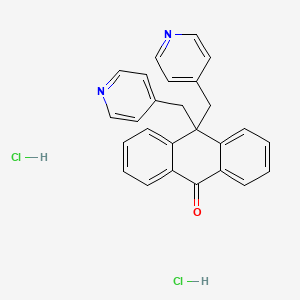

XE991 dihydrochloride

Description

Propriétés

IUPAC Name |

10,10-bis(pyridin-4-ylmethyl)anthracen-9-one;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20N2O.2ClH/c29-25-21-5-1-3-7-23(21)26(17-19-9-13-27-14-10-19,18-20-11-15-28-16-12-20)24-8-4-2-6-22(24)25;;/h1-16H,17-18H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOGWMARIFDNZON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3C2(CC4=CC=NC=C4)CC5=CC=NC=C5.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60662764 | |

| Record name | 10,10-Bis[(pyridin-4-yl)methyl]anthracen-9(10H)-one--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60662764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

449.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122955-42-4 | |

| Record name | 10,10-Bis[(pyridin-4-yl)methyl]anthracen-9(10H)-one--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60662764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 122955-42-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What is the primary mechanism of action for XE991 dihydrochloride?

For Researchers, Scientists, and Drug Development Professionals

Introduction

XE991 dihydrochloride (B599025) is a potent and selective antagonist of the KCNQ (Kv7) family of voltage-gated potassium channels. These channels are critical regulators of neuronal excitability, and their modulation has significant implications for a range of physiological and pathological processes. This technical guide provides an in-depth exploration of the primary mechanism of action of XE991, supported by quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways and experimental workflows.

Primary Mechanism of Action: KCNQ Channel Blockade

The principal mechanism of action of XE991 dihydrochloride is the blockade of KCNQ (Kv7) voltage-gated potassium channels.[1][2][3][4][5][6] KCNQ channels are responsible for the M-current, a sub-threshold, non-inactivating potassium current that plays a crucial role in stabilizing the resting membrane potential and controlling neuronal firing rates.[2][4] By inhibiting these channels, XE991 reduces the outward potassium flux, leading to membrane depolarization and an increase in neuronal excitability.[7][8][9] This enhanced excitability is the foundation for many of its observed physiological effects.

XE991 exhibits a state-dependent inhibition, preferentially binding to the activated conformation of the KCNQ channel.[7][8] This characteristic suggests that its blocking efficacy is greater in active neurons.

Quantitative Data on XE991 Potency and Selectivity

The following table summarizes the inhibitory potency (IC50) of XE991 against various KCNQ channel subtypes and other ion channels, demonstrating its selectivity.

| Target Channel | IC50 (µM) | Reference |

| KCNQ1 (Kv7.1) | 0.75 | [1][2][4][6] |

| KCNQ2 (Kv7.2) | 0.71 | [1][2][4] |

| KCNQ2/3 (Kv7.2/7.3) | 0.6 | [1][2][3][6] |

| M-current | 0.98 | [2][4] |

| KCNQ1/minK | 11.1 | [3][6] |

| Kv1.2 | >100 | [4][9] |

| Kv4.3 | >43 | [4][9] |

Downstream Signaling and Physiological Consequences

The blockade of KCNQ channels by XE991 initiates a cascade of downstream events, primarily stemming from increased neuronal excitability.

Enhancement of Neurotransmitter Release

A key consequence of KCNQ channel inhibition is the enhancement of neurotransmitter release. The increased excitability of presynaptic terminals leads to a greater influx of calcium upon depolarization, facilitating the fusion of synaptic vesicles with the membrane and subsequent release of neurotransmitters. Notably, XE991 has been shown to enhance the release of acetylcholine (B1216132) (ACh) in the brain, with an EC50 of 490 nM for the enhancement of [3H]ACh release from rat brain slices.[10] This effect is believed to contribute significantly to its cognitive-enhancing properties.

Modulation of Signaling Pathways

Recent evidence suggests a potential interplay between KCNQ channel activity and intracellular signaling cascades, including the PI3K/Akt/GSK-3β pathway. While the direct effect of XE991 on this pathway is still under investigation, modulation of neuronal excitability and ion homeostasis can influence the activity of various kinases and phosphatases. Dysregulation of the PI3K/Akt/GSK3β signaling pathway is implicated in neurodegenerative diseases, and its modulation by KCNQ channel blockers may contribute to their neuroprotective effects.

Off-Target Effects: Glycine (B1666218) Receptor Inhibition

It is important for researchers to be aware of potential off-target effects of XE991. Studies have shown that at concentrations typically used for KCNQ channel studies (e.g., 10 µM), XE991 can also inhibit ionotropic glycine receptors. This inhibition appears to be allosteric and not voltage-dependent. This finding necessitates careful consideration when interpreting data from experiments using XE991, particularly in neuronal circuits where glycinergic signaling is prominent.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for KCNQ Current Measurement

This protocol is designed to measure KCNQ currents in cultured neurons or isolated cells and assess the inhibitory effect of XE991.

1. Cell Preparation:

-

Culture primary neurons or a suitable cell line (e.g., HEK293) expressing the KCNQ channel subtype of interest on glass coverslips.

2. Solutions:

-

External Solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

-

Internal (Pipette) Solution (in mM): 140 K-Gluconate, 10 KCl, 1 MgCl2, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH adjusted to 7.2 with KOH).

3. Recording:

-

Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope.

-

Perfuse the chamber with the external solution at a constant rate.

-

Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the internal solution.

-

Approach a target cell with the pipette and form a giga-ohm seal.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell membrane potential at a holding potential of -80 mV.

4. Voltage Protocol and Data Acquisition:

-

To elicit KCNQ currents, apply depolarizing voltage steps (e.g., from -80 mV to +20 mV in 10 mV increments for 500 ms).

-

Record the resulting currents using a patch-clamp amplifier and appropriate data acquisition software.

-

To assess the effect of XE991, first record baseline currents. Then, perfuse the chamber with the external solution containing the desired concentration of XE991 and repeat the voltage protocol.

5. Data Analysis:

-

Measure the peak or steady-state outward current at each voltage step before and after XE991 application.

-

Construct current-voltage (I-V) relationship plots.

-

Calculate the percentage of current inhibition by XE991 at each voltage.

-

Determine the IC50 value by fitting the concentration-response data to a Hill equation.

In Vivo Assessment of Cognitive Enhancement: Novel Object Recognition Test

This protocol outlines a common behavioral assay to evaluate the effect of XE991 on recognition memory in rodents.

1. Animals and Housing:

-

Use adult male mice or rats, housed individually or in small groups with ad libitum access to food and water.

-

Maintain a 12:12 hour light:dark cycle.

-

Handle the animals for several days prior to the experiment to acclimate them to the experimenter.

2. Apparatus:

-

A square or circular open-field arena (e.g., 50 x 50 x 40 cm).

-

A set of two identical objects (familiar objects) and one novel object, all of similar size but different shapes and textures.

3. Experimental Procedure:

-

Habituation (Day 1): Place each animal in the empty arena for 5-10 minutes to allow for exploration and adaptation to the new environment.

-

Training/Familiarization (Day 2):

-

Administer XE991 (at the desired dose and route, e.g., intraperitoneal injection) or vehicle to the animals 30 minutes before the training session.

-

Place two identical objects in the arena.

-

Place the animal in the arena, equidistant from the two objects, and allow it to explore freely for 5-10 minutes.

-

Record the time spent exploring each object. Exploration is defined as the animal's nose being within 2 cm of the object and oriented towards it.

-

-

Testing (Day 2 or 3):

-

After a retention interval (e.g., 1 to 24 hours), place one of the familiar objects and one novel object in the same locations in the arena.

-

Place the animal back in the arena and record the time spent exploring each object for 5 minutes.

-

4. Data Analysis:

-

Calculate the Discrimination Index (DI) for the testing phase: DI = (Time exploring novel object - Time exploring familiar object) / (Total exploration time)

-

A positive DI indicates that the animal remembers the familiar object and prefers to explore the novel one.

-

Compare the DI between the XE991-treated group and the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).

References

- 1. Morris water maze: a versatile and pertinent tool for assessing spatial learning and memory - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ccna-ccnv.ca [ccna-ccnv.ca]

- 3. KCNQs: Ligand- and Voltage-Gated Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Searching for cognitive enhancement in the Morris water maze: better and worse performance in D‐amino acid oxidase knockout (Dao −/−) mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mmpc.org [mmpc.org]

- 6. XE 991 dihydrochloride | Voltage-gated Potassium Channels | Tocris Bioscience [tocris.com]

- 7. XE991 and Linopirdine Are State-Dependent Inhibitors for Kv7/KCNQ Channels that Favor Activated Single Subunits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. XE991 and Linopirdine Are State-Dependent Inhibitors for Kv7/KCNQ Channels that Favor Activated Single Subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Electrophysiological and functional effects of the KCNQ channel blocker XE991 on murine portal vein smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

Investigating the Role of M-currents using XE991 Dihydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The M-current, a subthreshold, non-inactivating potassium current mediated by the Kv7 (KCNQ) family of voltage-gated potassium channels, plays a critical role in regulating neuronal excitability. Its modulation presents a promising therapeutic avenue for a range of neurological and psychiatric disorders. XE991 dihydrochloride (B599025) has emerged as a potent and selective pharmacological tool for investigating the physiological and pathological roles of M-currents. This technical guide provides a comprehensive overview of M-currents, the mechanism of action of XE991, and detailed experimental protocols for its application in neuroscience research. Quantitative data on the effects of XE991 are presented in structured tables, and key signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of this important area of neuropharmacology.

Introduction to M-Currents

The M-current (IM) is a slowly activating and non-inactivating potassium current that is active at subthreshold membrane potentials.[1][2] It is instrumental in controlling the resting membrane potential, preventing repetitive firing of action potentials, and influencing spike frequency adaptation.[3][4] The molecular basis of the M-current lies in the heteromeric assembly of Kv7 channel subunits, primarily Kv7.2 and Kv7.3, although other subunits like Kv7.5 can also contribute.[2][5] These channels are strategically located at key sites for controlling neuronal output, including the axon initial segment and nodes of Ranvier.[6]

Dysfunction of M-currents has been implicated in various neurological disorders, including epilepsy, neuropathic pain, and cognitive impairments, making them a significant target for drug development.[7][8]

XE991 Dihydrochloride: A Potent M-Current Inhibitor

This compound is a highly potent and selective antagonist of Kv7 channels, and consequently, a powerful inhibitor of the M-current.[9] Its mechanism of action involves the direct blockade of the channel pore, thereby preventing potassium efflux and leading to membrane depolarization and increased neuronal excitability.[10] This property makes XE991 an invaluable tool for elucidating the functional significance of M-currents in various physiological processes.

Quantitative Data on this compound

The following tables summarize the quantitative effects of this compound on Kv7 channels and neuronal properties, compiled from various studies.

| Table 1: Inhibitory Potency (IC50) of XE991 on Kv7 Channel Subtypes | |

| Channel Subtype | IC50 (µM) |

| Kv7.1 (KCNQ1) | 0.75 |

| Kv7.2 (KCNQ2) | 0.71 |

| Kv7.2 + Kv7.3 (KCNQ3) | 0.6 |

| M-current (native) | 0.98 |

| Kv7.1/minK | 11.1[9] |

| Table 2: Electrophysiological Effects of XE991 on Neurons | |

| Parameter | Effect of XE991 |

| Resting Membrane Potential | Depolarization (e.g., by 2.1 ± 1.7 mV at 3 µM)[11] |

| Action Potential Threshold | Reduction (e.g., by 3.4 ± 0.7 mV) |

| Action Potential Firing Frequency | Increased in response to depolarizing stimuli[10] |

| Spike Frequency Adaptation | Reduced[12] |

| Afterhyperpolarization (AHP) | Reduction of the fast AHP[5] |

| Input Resistance | Increased[11] |

| Table 3: In Vivo Effects of this compound | |

| Process | Effect of XE991 |

| Learning and Memory | Enhances cognitive performance and long-term potentiation (LTP)[13][14] |

| Neurotransmitter Release | Augments acetylcholine (B1216132) release (EC50 = 490 nM) |

| Neuropathic Pain | Reverses hypersensitivity in animal models[3] |

| Seizure Threshold | Can induce seizure-like activity at higher concentrations |

Experimental Protocols

In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recording

This protocol describes the recording of M-currents from cultured neurons and the application of XE991.

4.1.1. Materials

-

Cultured primary neurons (e.g., hippocampal or dorsal root ganglion neurons)

-

External solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

-

Internal solution (in mM): 140 K-gluconate, 10 HEPES, 5 EGTA, 2 MgCl2, 2 Na2-ATP (pH 7.2 with KOH)

-

This compound stock solution (e.g., 10 mM in water)[3]

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

4.1.2. Procedure

-

Prepare a stock solution of this compound in water.[3] For in vitro experiments, this can be further diluted in the external solution to the desired final concentration.

-

Isolate and culture primary neurons on coverslips.

-

Place a coverslip with adherent neurons in the recording chamber and perfuse with external solution.

-

Pull borosilicate glass pipettes to a resistance of 3-5 MΩ and fill with internal solution.

-

Approach a neuron with the patch pipette and form a giga-ohm seal.

-

Rupture the membrane to achieve the whole-cell configuration.

-

In voltage-clamp mode, hold the neuron at a depolarized potential (e.g., -20 mV) where M-currents are active.

-

Apply a series of hyperpolarizing voltage steps to deactivate the M-current, which will be visible as a slow, inward relaxation of the current.

-

To study the effect of XE991, perfuse the chamber with the external solution containing the desired concentration of the blocker.

-

Record the M-current again after drug application to quantify the degree of inhibition.

In Vivo Behavioral Testing: Contextual Fear Conditioning

This protocol outlines a procedure for assessing the effect of XE991 on fear memory consolidation in mice.

4.2.1. Materials

-

Adult male C57BL/6 mice

-

Fear conditioning apparatus

-

This compound

-

Vehicle (e.g., sterile saline)

-

Injection supplies (syringes, needles)

4.2.2. Procedure

-

Prepare this compound solution in sterile saline for intraperitoneal (i.p.) injection. A typical dose is 2 mg/kg.[7]

-

Habituation: Place the mice in the conditioning chamber for a few minutes on the day before training to acclimate them to the environment.

-

Training: On the training day, place a mouse in the conditioning chamber. After a baseline period (e.g., 2 minutes), deliver a series of foot shocks (e.g., 3 shocks of 0.75 mA for 2 seconds, with a 1-minute inter-shock interval).

-

Drug Administration: Immediately after the training session, administer XE991 (2 mg/kg, i.p.) or vehicle to the mice.[7]

-

Testing: 24 hours after training, return the mice to the same conditioning chamber and record their freezing behavior for a set period (e.g., 5 minutes) in the absence of any foot shocks. Freezing is a measure of fear memory.

-

Analyze the percentage of time spent freezing to compare the effects of XE991 and vehicle on memory consolidation.

Immunohistochemistry for Kv7.2 Channel Localization

This protocol describes the staining of Kv7.2 channels in rodent brain tissue.

4.3.1. Materials

-

Anesthetized rodent

-

4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS)

-

Sucrose (B13894) solutions (15% and 30% in PBS)

-

Cryostat or vibratome

-

Blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100)

-

Primary antibody: Rabbit anti-Kv7.2[3]

-

Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)

-

Mounting medium with DAPI

-

Microscope slides

-

Fluorescence microscope

4.3.2. Procedure

-

Tissue Preparation: Perfuse the anesthetized animal with PBS followed by 4% PFA. Dissect the brain and post-fix it in 4% PFA overnight at 4°C. Cryoprotect the brain by sequential immersion in 15% and 30% sucrose solutions.

-

Sectioning: Cut 30-40 µm thick coronal sections using a cryostat or vibratome.

-

Staining: a. Wash sections in PBS. b. Block non-specific binding by incubating the sections in blocking solution for 1-2 hours at room temperature. c. Incubate the sections with the primary antibody (anti-Kv7.2) diluted in blocking solution overnight at 4°C. d. Wash the sections extensively in PBS. e. Incubate with the fluorophore-conjugated secondary antibody for 1-2 hours at room temperature in the dark. f. Wash the sections in PBS.

-

Mounting: Mount the stained sections onto microscope slides and coverslip using a mounting medium containing DAPI for nuclear counterstaining.

-

Imaging: Visualize the distribution of Kv7.2 channels using a fluorescence or confocal microscope.

Signaling Pathways and Experimental Workflows

Signaling Pathway of M-Current Suppression

M-currents are dynamically regulated by various neurotransmitters and hormones acting through Gq-coupled receptors. A key mechanism of M-current suppression involves the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid essential for Kv7 channel activity.

References

- 1. anti-KCNQ2 Antibody [ABIN7043504] - Rat, WB, IHC, IF [antibodies-online.com]

- 2. Video: Free-floating Immunostaining of Mouse Brains [jove.com]

- 3. Kv7.2 (D9L5S) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]

- 4. Secondary Antibodies for Immunohistochemistry (IHC) | Antibodies.com [antibodies.com]

- 5. Mounting and Coverslipping Mouse Brain Sections [protocols.io]

- 6. In Vivo Attenuation of M-Current Suppression Impairs Consolidation of Object Recognition Memory - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Contextual fear response is modulated by M-type K+ channels and is associated with subtle structural changes of the axon initial segment in hippocampal GABAergic neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The facilitating effect of systemic administration of Kv7/M channel blocker XE991 on LTP induction in the hippocampal CA1 area independent of muscarinic activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Kv7.2/KCNQ2 K+ channel | Neuromab 75-079 product information [labome.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Histological-Based Stainings using Free-Floating Tissue Sections - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bu.edu [bu.edu]

- 13. antibodiesinc.com [antibodiesinc.com]

- 14. The M-current inhibitor XE991 decreases the stimulation threshold for long-term synaptic plasticity in healthy mice and in models of cognitive disease - PubMed [pubmed.ncbi.nlm.nih.gov]

XE991 Dihydrochloride: An In-depth Technical Guide for Studying Neuronal Excitability

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of XE991 dihydrochloride (B599025), a potent and selective blocker of KCNQ (Kv7) voltage-gated potassium channels, and its application in the study of neuronal excitability. By elucidating its mechanism of action, summarizing key quantitative data, and providing detailed experimental protocols, this document serves as a valuable resource for researchers investigating the role of KCNQ channels in neuronal function and dysfunction.

Core Mechanism of Action

XE991 dihydrochloride exerts its effects by selectively inhibiting the M-current, a slowly activating and non-inactivating potassium current predominantly mediated by the heteromeric assembly of KCNQ2 and KCNQ3 channel subunits. The M-current plays a crucial role in regulating neuronal excitability by stabilizing the resting membrane potential and limiting repetitive action potential firing. By blocking these channels, XE991 effectively reduces the M-current, leading to membrane depolarization and an increase in neuronal firing frequency. This action makes XE991 a powerful tool for probing the physiological roles of KCNQ channels and for investigating pathological conditions associated with their dysfunction, such as epilepsy and cognitive disorders.

The inhibitory action of XE991 is state-dependent, favoring the activated state of the KCNQ channels. This means that the block is more pronounced when the channels are open, which typically occurs at more depolarized membrane potentials.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the potency and effects of this compound on various KCNQ channel subtypes and neuronal properties.

| KCNQ Channel Subtype | IC50 (μM) | Reference |

| KCNQ1 (homomeric) | 0.75 | [1][2] |

| KCNQ2 (homomeric) | 0.71 | |

| KCNQ2/3 (heteromeric) | 0.6 - 0.98 | [1][2] |

| KCNQ1/minK | 11.1 | [1][2] |

| Effect on Neuronal Properties | Concentration (μM) | Observation | Reference |

| Resting Membrane Potential (CA3 Pyramidal Neurons) | 10 | Depolarization from -62.4 mV to -57.0 mV | |

| Resting Membrane Potential (CA3 Pyramidal Neurons) | 20 | Depolarization from -62.5 mV to -55 mV | |

| Action Potential Firing (CA3 Pyramidal Neurons) | 20 | Increase from 1.4 to 3.1 APs (in response to 200ms, 100pA current step) | |

| Afterhyperpolarization (AHP) Amplitude (CA3 Pyramidal Neurons) | 20 | Decrease from 3.4 mV to 1.8 mV | |

| Action Potential Firing Rate (CA3 Pyramidal Neurons during gamma oscillations) | 20 | Increased firing rate |

Signaling Pathway and Mechanism of Action

The following diagram illustrates the mechanism by which XE991 modulates neuronal excitability.

Caption: Mechanism of XE991 action on neuronal excitability.

Experimental Protocols

This section provides detailed methodologies for studying the effects of XE991 on neuronal excitability using whole-cell patch-clamp electrophysiology in acute brain slices.

Acute Brain Slice Preparation

Objective: To prepare viable brain slices for electrophysiological recording.

Materials:

-

Rodent (e.g., mouse or rat)

-

Anesthetic (e.g., isoflurane)

-

Vibrating microtome (vibratome)

-

Carbogen gas (95% O₂, 5% CO₂)

-

Ice-cold slicing solution (see composition below)

-

Artificial cerebrospinal fluid (aCSF) (see composition below)

-

Recovery chamber

Slicing Solution Composition (in mM):

-

Sucrose: 210

-

KCl: 2.5

-

NaH₂PO₄: 1.25

-

NaHCO₃: 26

-

Glucose: 10

-

MgCl₂: 7

-

CaCl₂: 0.5

Procedure:

-

Anesthetize the animal and rapidly decapitate.

-

Dissect the brain and place it in ice-cold, carbogen-gassed slicing solution.

-

Mount the brain on the vibratome stage and cut slices (typically 300-400 µm thick) in the ice-cold slicing solution.

-

Transfer the slices to a recovery chamber containing aCSF at 32-34°C, continuously bubbled with carbogen, for at least 30 minutes.

-

After the initial recovery period, maintain the slices at room temperature in carbogenated aCSF until recording.

Whole-Cell Patch-Clamp Recording

Objective: To record the electrical activity of individual neurons and assess the effects of XE991.

Materials:

-

Upright microscope with differential interference contrast (DIC) optics

-

Patch-clamp amplifier and data acquisition system

-

Micromanipulators

-

Borosilicate glass capillaries for pulling patch pipettes

-

Pipette puller

-

Recording chamber with perfusion system

-

aCSF (see composition below)

-

Intracellular solution (see composition below)

-

This compound stock solution

Artificial Cerebrospinal Fluid (aCSF) Composition (in mM):

-

NaCl: 125

-

KCl: 2.5

-

NaH₂PO₄: 1.25

-

NaHCO₃: 26

-

Glucose: 10

-

MgCl₂: 1

-

CaCl₂: 2

Potassium-based Intracellular Solution Composition (in mM):

-

K-gluconate: 130

-

KCl: 10

-

HEPES: 10

-

EGTA: 0.5

-

Mg-ATP: 4

-

Na-GTP: 0.4

-

Phosphocreatine: 10

-

Adjust pH to 7.2-7.3 with KOH and osmolarity to ~290 mOsm.

Procedure:

-

Transfer a brain slice to the recording chamber and continuously perfuse with carbogenated aCSF at a rate of 2-3 ml/min.

-

Visualize neurons using the microscope and DIC optics.

-

Pull patch pipettes with a resistance of 3-7 MΩ when filled with intracellular solution.

-

Approach a neuron with the patch pipette while applying positive pressure.

-

Upon contact with the cell membrane, release the positive pressure to form a Giga-ohm seal.

-

Apply gentle suction to rupture the membrane and establish a whole-cell configuration.

-

Allow the cell to stabilize for a few minutes before starting the recording protocol.

Experimental Workflow and Data Acquisition

The following diagram outlines the typical workflow for a patch-clamp experiment investigating the effects of XE991.

Caption: Experimental workflow for XE991 patch-clamp studies.

Current-Clamp Protocol to Assess Neuronal Excitability:

-

Hold the neuron at its resting membrane potential.

-

Inject a series of hyperpolarizing and depolarizing current steps (e.g., from -100 pA to +200 pA in 20 pA increments, for 500 ms) to determine the input resistance and firing pattern.

-

Record the resting membrane potential, action potential threshold, firing frequency, and afterhyperpolarization (AHP).

-

Perfuse the slice with aCSF containing the desired concentration of XE991 (e.g., 10-20 µM) for at least 10 minutes.

-

Repeat the current-clamp protocol to measure the changes in neuronal excitability induced by XE991.

Voltage-Clamp Protocol to Isolate and Measure the M-Current:

-

Hold the neuron at a hyperpolarized potential (e.g., -80 mV) where KCNQ channels are predominantly closed.

-

Apply a depolarizing voltage step to a potential where the M-current is activated (e.g., -20 mV) for a duration sufficient to observe the slow activation of the current (e.g., 500-1000 ms).

-

The M-current can be measured as the time-dependent outward current that slowly activates and does not inactivate during the depolarizing step.

-

Apply XE991 and repeat the voltage-clamp protocol. The XE991-sensitive current represents the M-current.

Logical Relationships in XE991's Effect

The following diagram illustrates the logical progression from the molecular action of XE991 to its ultimate effect on neuronal network activity.

Caption: Logical flow of XE991's effects on neurons.

By providing a potent and selective tool to modulate the M-current, this compound continues to be an invaluable compound for dissecting the intricate roles of KCNQ channels in shaping neuronal excitability and their implications for both physiological and pathological brain function. This guide offers a foundational resource to aid researchers in the effective design and execution of their investigations.

References

In Vitro Pharmacological Properties of XE991 Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

XE991 dihydrochloride (B599025) is a potent and selective antagonist of the Kv7 (or KCNQ) family of voltage-gated potassium channels. These channels are critical regulators of neuronal excitability, and their dysfunction is implicated in a variety of neurological and psychiatric disorders. This technical guide provides an in-depth overview of the in vitro pharmacological properties of XE991, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action and experimental workflows.

Core Pharmacological Properties

XE991 exerts its primary pharmacological effect by blocking KCNQ channels, which are responsible for the M-current, a sub-threshold potassium current that stabilizes the neuronal membrane potential and dampens repetitive firing. By inhibiting these channels, XE991 leads to membrane depolarization and an increase in neuronal excitability.

Quantitative Data: Potency and Selectivity

The inhibitory potency of XE991 has been characterized across various KCNQ channel subtypes using electrophysiological and ion flux assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high affinity for KCNQ1, KCNQ2, and heteromeric KCNQ2/3 channels, which are major components of the neuronal M-current.[1][2][3]

| Target | Assay Type | Cell Line | IC50 (µM) | Reference |

| Kv7.1 (KCNQ1) | Electrophysiology | Oocytes | 0.75 | [1][2] |

| Kv7.2 (KCNQ2) | Electrophysiology | Oocytes | 0.71 | [1] |

| Kv7.2 (KCNQ2) | Thallium Flux Assay | HEK293 | 0.055 | [3] |

| Kv7.2/7.3 (KCNQ2/3) | Electrophysiology | Oocytes | 0.6 | [1][2] |

| M-current | Electrophysiology | Sympathetic Neurons | 0.98 | [1] |

| Kv7.1/minK | Electrophysiology | Oocytes | 11.1 | [2] |

| ERG | Thallium Flux Assay | HEK293 | > 32 | [3] |

| eag, elk channels | Electrophysiology | Oocytes | Much less effective | [4] |

XE991 also enhances the release of acetylcholine (B1216132) from rat brain slices with a half-maximal effective concentration (EC50) of 490 nM.[3][4]

Signaling Pathway and Mechanism of Action

XE991's mechanism of action is state-dependent, showing a preference for the activated or open state of the KCNQ channel.[5] This means its inhibitory effect is more pronounced at depolarized membrane potentials where the channels are more likely to be open. The blockade of the outward potassium current through KCNQ channels by XE991 leads to a reduction in the hyperpolarizing influence of the M-current. This results in a more depolarized resting membrane potential, a lower threshold for action potential firing, and an increase in neuronal excitability.[6][7]

References

- 1. Kv7/KCNQ/M and HCN/h, but not KCa2/SK channels, contribute to the somatic medium after-hyperpolarization and excitability control in CA1 hippocampal pyramidal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Age-dependent modulation of hippocampal excitability by KCNQ-channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GitHub - naziajassim/connectivity_graphviz: creating brain connectivity graphs with graphviz [github.com]

- 5. XE991 and Linopirdine Are State-Dependent Inhibitors for Kv7/KCNQ Channels that Favor Activated Single Subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | KCNQs: Ligand- and Voltage-Gated Potassium Channels [frontiersin.org]

The Discovery and Development of XE991: A Technical Guide for Cognitive Enhancement Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

XE991, chemically known as 10,10-bis(4-pyridinylmethyl)-9(10H)-anthracenone, is a potent and selective blocker of the voltage-gated potassium channels of the KCNQ (or Kv7) family. Initially developed as an improvement upon the prototypical M-channel inhibitor linopirdine (B1675542), XE991 has become a valuable pharmacological tool for investigating the physiological roles of KCNQ channels and exploring their therapeutic potential as cognitive enhancers. This technical guide provides a comprehensive overview of the discovery, development, and preclinical evaluation of XE991, with a focus on its application in cognitive enhancement research.

Discovery and Development

XE991 was developed as a more potent and specific alternative to linopirdine for studying the M-current, a slowly activating and deactivating potassium current found in many neuronal populations. The M-current, primarily mediated by heteromeric channels composed of KCNQ2 and KCNQ3 subunits, is a critical regulator of neuronal excitability. Its inhibition leads to membrane depolarization and increased neuronal firing, which is thought to underlie the cognitive-enhancing effects of M-channel blockers.

Synthesis

The synthesis of XE991 involves the bis-alkylation of anthrone (B1665570) with 4-picolyl chloride hydrochloride. A general synthetic scheme is as follows:

-

Step 1: Anthrone is reacted with two equivalents of 4-picolyl chloride hydrochloride in a suitable solvent, such as toluene, under reflux conditions.

-

Step 2: The resulting product, 10,10-bis(4-pyridinylmethyl)-9(10H)-anthracenone (XE991), is then purified by recrystallization.

A related compound, DMP 543 (10,10-bis[(2-fluoro-4-pyridinyl)methyl]-9(10H)-anthracenone), is synthesized through a multi-step process involving the functionalization of 2-fluoro-4-methylpyridine (B58000) to create a suitable alkylating agent for the bis-alkylation of anthrone[1].

Mechanism of Action

XE991 exerts its effects primarily by blocking KCNQ (Kv7) potassium channels. This blockade is state-dependent, favoring the activated state of the channel[2]. By inhibiting the M-current, XE991 reduces the outward potassium flow, leading to membrane depolarization and an increase in neuronal excitability. This heightened excitability is believed to facilitate the induction of long-term potentiation (LTP), a cellular correlate of learning and memory, and to enhance the release of neurotransmitters such as acetylcholine (B1216132).

dot graph "XE991_Mechanism_of_Action" { graph [rankdir="LR", splines=ortho, nodesep=0.5, max_width="760px"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

XE991 [label="XE991", fillcolor="#FBBC05"]; KCNQ [label="KCNQ (Kv7) Channel\n(Activated State)", fillcolor="#F1F3F4"]; K_efflux [label="K+ Efflux", fillcolor="#FFFFFF"]; Depolarization [label="Membrane\nDepolarization", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Excitability [label="Increased Neuronal\nExcitability", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cognition [label="Cognitive\nEnhancement", fillcolor="#4285F4", fontcolor="#FFFFFF"];

XE991 -> KCNQ [label="Blocks"]; KCNQ -> K_efflux [label="Mediates"]; K_efflux -> Depolarization [label="Reduces", dir=back]; Depolarization -> Excitability; Excitability -> Cognition; } Caption: Mechanism of action of XE991.

Data Presentation

In Vitro Potency of XE991

The inhibitory activity of XE991 has been characterized across various KCNQ channel subtypes. The half-maximal inhibitory concentration (IC50) values demonstrate its potency and selectivity.

| Channel Subtype | Expression System | IC50 (µM) | Reference |

| KCNQ1 (Kv7.1) | Oocytes | 0.75 | |

| KCNQ2 (Kv7.2) | CHO cells | - | - |

| KCNQ2/KCNQ3 (Kv7.2/Kv7.3) | Oocytes | 0.6 - 0.98 | |

| KCNQ1/minK (Kv7.1/KCNE1) | Oocytes | 11.1 | |

| M-current | Murine portal vein smooth muscle cells | 5.8 | [3] |

In Vivo Efficacy of XE991 in Cognitive Models

Preclinical studies in animal models have demonstrated the cognitive-enhancing effects of XE991.

| Animal Model | Behavioral Test | Dose | Key Findings | Reference |

| Healthy Mice | - | - | Enhances learning and memory. | [4] |

| Urethane-anesthetized Rats | LTP Induction | 10 mg/kg (i.p.) | Facilitates LTP induction. | [5] |

| Mice with Acetylcholine Depletion | - | - | Reverts cognitive impairment. | [4] |

| Mice with Kainic Acid-induced Neurodegeneration | - | - | Reverts cognitive impairment. | [4] |

Experimental Protocols

Whole-Cell Patch-Clamp Recording of M-current

This protocol is a general guideline for recording M-currents in cultured neurons or brain slices to assess the effects of XE991.

-

Slice Preparation:

-

Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) containing (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 2 CaCl2, 1 MgCl2, and 25 glucose.

-

Rapidly dissect the brain and prepare 300-400 µm thick coronal or sagittal slices containing the hippocampus using a vibratome in ice-cold aCSF.

-

Allow slices to recover in oxygenated aCSF at 32-34°C for at least 1 hour before recording.

-

-

Recording:

-

Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a constant flow rate.

-

Visualize neurons using a microscope with DIC optics.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with intracellular solution containing (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine (B42189) (pH adjusted to 7.3 with KOH).

-

Establish a whole-cell patch-clamp configuration.

-

Record M-currents in voltage-clamp mode. A typical protocol involves holding the neuron at -20 mV and then stepping to hyperpolarizing potentials (e.g., -60 mV) to deactivate the M-current, followed by a return to -20 mV to observe its slow activation.

-

Bath apply XE991 at the desired concentration and record the changes in M-current amplitude.

-

dot graph "Patch_Clamp_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4, max_width="760px"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Slice [label="Prepare Brain Slices", fillcolor="#F1F3F4"]; Recover [label="Slice Recovery", fillcolor="#F1F3F4"]; Record [label="Establish Whole-Cell\nRecording", fillcolor="#FBBC05"]; Baseline [label="Record Baseline\nM-current", fillcolor="#FFFFFF"]; Apply_XE991 [label="Apply XE991", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Record_Effect [label="Record M-current\nin presence of XE991", fillcolor="#FFFFFF"]; Analyze [label="Analyze Data", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Slice; Slice -> Recover; Recover -> Record; Record -> Baseline; Baseline -> Apply_XE991; Apply_XE991 -> Record_Effect; Record_Effect -> Analyze; Analyze -> End; } Caption: Workflow for patch-clamp experiments.

Induction of Long-Term Potentiation (LTP) in Hippocampal Slices

This protocol outlines a general procedure for inducing and recording LTP in the CA1 region of the hippocampus to assess the effects of XE991.

-

Slice Preparation: Prepare hippocampal slices as described in the patch-clamp protocol.

-

Recording:

-

Place a slice in the recording chamber and perfuse with oxygenated aCSF.

-

Position a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

Deliver baseline stimulation (e.g., 0.05 Hz) and record stable fEPSPs for at least 20 minutes.

-

Bath apply XE991 (e.g., 10 µM) and continue baseline stimulation.

-

Induce LTP using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS) or multiple trains of 100 Hz stimulation[6].

-

Continue recording fEPSPs for at least 60 minutes post-HFS to assess the magnitude and stability of LTP.

-

dot graph "LTP_Induction_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4, max_width="760px"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Slice [label="Prepare Hippocampal Slices", fillcolor="#F1F3F4"]; Record [label="Place Electrodes &\nEstablish Baseline Recording", fillcolor="#FBBC05"]; Apply_XE991 [label="Apply XE991 (optional)", fillcolor="#FFFFFF"]; HFS [label="Induce LTP with High-\nFrequency Stimulation (HFS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Record_LTP [label="Record Post-HFS\nfor >= 60 min", fillcolor="#FFFFFF"]; Analyze [label="Analyze LTP Magnitude", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Slice; Slice -> Record; Record -> Apply_XE991; Apply_XE991 -> HFS; HFS -> Record_LTP; Record_LTP -> Analyze; Analyze -> End; } Caption: Workflow for LTP induction experiments.

Signaling Pathways

The cognitive-enhancing effects of XE991 are thought to be mediated through the modulation of downstream signaling pathways involved in synaptic plasticity and gene expression. Inhibition of KCNQ channels leads to increased neuronal excitability, which can enhance calcium influx through NMDA receptors and L-type voltage-gated calcium channels. This increase in intracellular calcium can activate signaling cascades, including the Extracellular signal-regulated kinase (ERK) and cAMP response element-binding protein (CREB) pathways, which are crucial for the consolidation of long-term memories.

dot graph "XE991_Signaling_Pathway" { graph [rankdir="TB", splines=ortho, nodesep=0.4, max_width="760px"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

XE991 [label="XE991", fillcolor="#FBBC05"]; KCNQ [label="KCNQ Channel\nBlockade", fillcolor="#F1F3F4"]; Depolarization [label="Membrane Depolarization", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Excitability [label="Increased Neuronal\nExcitability", fillcolor="#FFFFFF"]; Ca_Influx [label="Increased Ca2+\nInflux (NMDAR, L-VGCC)", fillcolor="#FFFFFF"]; ERK [label="ERK Activation", fillcolor="#34A853", fontcolor="#FFFFFF"]; CREB [label="CREB Activation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Gene_Expression [label="Gene Expression for\nSynaptic Plasticity", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cognition [label="Cognitive Enhancement", fillcolor="#4285F4", fontcolor="#FFFFFF"];

XE991 -> KCNQ; KCNQ -> Depolarization; Depolarization -> Excitability; Excitability -> Ca_Influx; Ca_Influx -> ERK; ERK -> CREB; CREB -> Gene_Expression; Gene_Expression -> Cognition; } Caption: Putative signaling pathway for XE991-mediated cognitive enhancement.

Structure-Activity Relationship

The structure-activity relationship (SAR) of anthracenone-based KCNQ channel blockers has been explored to optimize potency and selectivity. Key features of the XE991 scaffold include the central anthracenone (B14071504) core and the two 4-pyridinylmethyl substituents at the 10-position. Modifications to the pyridinyl rings, such as the introduction of fluorine atoms in DMP 543, have been shown to influence potency[1]. Further exploration of substituents on both the anthracenone core and the pyridinylmethyl groups could lead to the development of novel analogues with improved pharmacokinetic and pharmacodynamic properties.

Conclusion

XE991 is a powerful tool for dissecting the role of KCNQ channels in neuronal function and cognitive processes. Its ability to enhance neuronal excitability and facilitate synaptic plasticity provides a strong rationale for the continued investigation of KCNQ channel blockers as potential therapeutic agents for cognitive disorders. This technical guide serves as a foundational resource for researchers and drug developers interested in advancing our understanding and application of this important class of molecules.

References

- 1. Efficient pyridinylmethyl functionalization: synthesis of 10, 10-Bis[(2-fluoro-4-pyridinyl)methyl]-9(10H)-anthracenone (DMP 543), an acetylcholine release enhancing agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. XE991 and Linopirdine Are State-Dependent Inhibitors for Kv7/KCNQ Channels that Favor Activated Single Subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Electrophysiological and functional effects of the KCNQ channel blocker XE991 on murine portal vein smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The M-current inhibitor XE991 decreases the stimulation threshold for long-term synaptic plasticity in healthy mice and in models of cognitive disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The facilitating effect of systemic administration of Kv7/M channel blocker XE991 on LTP induction in the hippocampal CA1 area independent of muscarinic activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Modulatory Role of XE991 on Hippocampal Acetylcholine Release: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

XE991, a potent and selective blocker of KCNQ (Kv7) voltage-gated potassium channels, has garnered significant interest for its potential as a cognitive enhancer. These channels are the primary molecular correlate of the M-current, a critical regulator of neuronal excitability. By inhibiting the M-current, XE991 is hypothesized to increase neuronal firing and, consequently, enhance the release of neurotransmitters, including acetylcholine (B1216132) (ACh) in the hippocampus, a brain region pivotal for learning and memory. However, the direct quantitative impact of XE991 on hippocampal ACh release is not yet fully elucidated, with some evidence suggesting a complex and context-dependent relationship. This technical guide synthesizes the current understanding of XE991's effects on hippocampal acetylcholine release, providing an in-depth overview of its mechanism of action, a summary of relevant quantitative data, and detailed experimental protocols for future investigations.

Introduction

Acetylcholine in the hippocampus plays a crucial role in synaptic plasticity, attention, and memory formation. Cholinergic dysfunction is a hallmark of several neurodegenerative diseases, including Alzheimer's disease. Pharmacological agents that can modulate hippocampal ACh release are therefore of significant therapeutic interest. XE991, by targeting KCNQ channels, presents a promising mechanism for enhancing cholinergic neurotransmission. This document provides a comprehensive technical overview for researchers exploring the effects of XE991 on hippocampal acetylcholine release.

Mechanism of Action: XE991 and KCNQ Channels

XE991 exerts its effects by blocking KCNQ (Kv7) potassium channels. These channels, composed of subunits Kv7.2, Kv7.3, and Kv7.5 in the hippocampus, generate the M-current (IM), a sub-threshold, non-inactivating potassium current. The M-current is a key regulator of neuronal excitability; its activation leads to hyperpolarization, which dampens neuronal firing.

By blocking KCNQ channels, XE991 inhibits the M-current, leading to membrane depolarization and an increase in neuronal excitability. This heightened excitability is expected to increase the probability of action potential firing and, consequently, enhance the release of neurotransmitters from presynaptic terminals.

Signaling Pathway of XE991 Action

Caption: Mechanism of XE991-induced increase in neuronal excitability.

Quantitative Data on the Effects of KCNQ Channel Blockers on Acetylcholine Release

Direct quantitative data on the dose-dependent effects of XE991 on hippocampal acetylcholine release is currently limited in the scientific literature. However, studies on the related KCNQ channel blocker, linopirdine, provide valuable insights. The available data suggests that the effect of KCNQ channel blockade on acetylcholine release is dependent on the level of neuronal depolarization.

Table 1: Effect of Linopirdine on [3H]Acetylcholine Release from Rat Hippocampal Synaptosomes under Varying Depolarization Conditions

| Linopirdine Concentration (µM) | K+ Concentration (mM) | % Increase in [3H]ACh Release (Mean ± SEM) | Reference |

| 10 | 9 | No significant effect | [1] |

| 10 | 15-30 | Potentiation observed | [1] |

Note: This table is based on findings that higher potassium concentrations were required to observe potentiation of acetylcholine release with linopirdine, a compound with a similar mechanism of action to XE991. Specific percentage increases were not detailed in the referenced summary.

Table 2: IC50 Values of XE991 for KCNQ Channels

| Channel Subtype | IC50 (µM) | Reference |

| KCNQ2/3 | ~1 | N/A |

Note: While specific studies providing a direct IC50 for ACh release are unavailable, the IC50 for channel blockade provides a relevant pharmacological benchmark.

It is important to note that one study concluded that the facilitating effect of XE991 on long-term potentiation (LTP) in the hippocampal CA1 area is not mediated by its ability to enhance the release of acetylcholine[2]. This highlights the complexity of XE991's effects and the need for further direct measurements of acetylcholine release.

Experimental Protocols

To facilitate further research in this area, detailed experimental protocols for measuring the effects of XE991 on hippocampal acetylcholine release are provided below. These protocols are synthesized from established methodologies in the field.

In Vivo Microdialysis for Measurement of Hippocampal Acetylcholine Release

This protocol allows for the continuous sampling of extracellular acetylcholine from the hippocampus of freely moving animals.

Experimental Workflow:

Caption: Workflow for in vivo microdialysis experiment.

Detailed Methodology:

-

Animal Surgery: Anesthetize the animal (e.g., rat) and place it in a stereotaxic frame. Implant a guide cannula targeting the hippocampus (e.g., CA1 region). Allow the animal to recover for several days.

-

Microdialysis Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min). The aCSF should contain an acetylcholinesterase inhibitor (e.g., neostigmine) to prevent the degradation of acetylcholine.

-

Baseline Collection: Collect dialysate samples at regular intervals (e.g., 20 minutes) to establish a stable baseline of acetylcholine release.

-

XE991 Administration: Administer XE991 systemically (e.g., intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis) at various concentrations.

-

Sample Collection: Continue collecting dialysate samples for a defined period after XE991 administration.

-

Sample Analysis (HPLC-ECD):

-

Inject a small volume of the dialysate into a high-performance liquid chromatography (HPLC) system equipped with an analytical column to separate acetylcholine from choline and other components.

-

The column eluent is then passed through an immobilized enzyme reactor containing acetylcholinesterase (AChE) and choline oxidase (ChOx). AChE hydrolyzes acetylcholine to choline, and ChOx oxidizes the total choline to produce hydrogen peroxide.

-

The hydrogen peroxide is then detected by an electrochemical detector.

-

Quantify the acetylcholine concentration by comparing the peak heights or areas to a standard curve.

-

In Vitro Measurement of Acetylcholine Release from Hippocampal Slices

This method allows for the study of acetylcholine release in a more controlled environment.

Experimental Workflow:

Caption: Workflow for in vitro slice superfusion experiment.

Detailed Methodology:

-

Hippocampal Slice Preparation: Rapidly dissect the hippocampus from a euthanized animal and prepare 300-400 µm thick slices using a vibratome.

-

Incubation: Incubate the slices in oxygenated aCSF for at least 1 hour to allow for recovery.

-

Superfusion: Transfer the slices to a superfusion chamber and continuously perfuse with oxygenated aCSF at a constant flow rate.

-

Equilibration: Allow the slices to equilibrate in the chamber before starting the experiment.

-

Drug Application: Switch to aCSF containing the desired concentration of XE991.

-

Stimulation: Evoke acetylcholine release by briefly switching to aCSF containing a high concentration of potassium (e.g., 15-30 mM) or by electrical field stimulation.

-

Fraction Collection: Collect the superfusate in fractions before, during, and after stimulation.

-

Sample Analysis: Analyze the acetylcholine content of the fractions using HPLC-ECD as described in the in vivo microdialysis protocol.

Conclusion and Future Directions

XE991 holds promise as a tool to investigate the role of KCNQ channels in cognitive processes and as a potential therapeutic agent. While the blockade of KCNQ channels is known to enhance neuronal excitability, the direct consequence on hippocampal acetylcholine release is not yet definitively established and appears to be dependent on the neuronal state. The contradictory findings in the literature underscore the need for further rigorous investigation.

Future research should focus on:

-

Generating Dose-Response Curves: Conducting systematic studies to establish a clear dose-response relationship between XE991 and hippocampal acetylcholine release under various levels of neuronal stimulation.

-

In Vivo and In Vitro Correlation: Combining in vivo microdialysis with in vitro slice and synaptosome preparations to build a comprehensive understanding of XE991's effects at different levels of biological organization.

-

Investigating the Role of Specific KCNQ Subunits: Utilizing genetic and pharmacological tools to dissect the contribution of different KCNQ channel subunits to the modulation of acetylcholine release.

The experimental protocols detailed in this guide provide a framework for researchers to address these critical questions and to further elucidate the intricate relationship between KCNQ channel modulation and cholinergic neurotransmission in the hippocampus.

References

- 1. M Channels Containing KCNQ2 Subunits Modulate Norepinephrine, Aspartate, and GABA Release from Hippocampal Nerve Terminals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The facilitating effect of systemic administration of Kv7/M channel blocker XE991 on LTP induction in the hippocampal CA1 area independent of muscarinic activation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Potential of XE991 in Neuropathic Pain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neuropathic pain, a debilitating chronic condition arising from damage to the somatosensory nervous system, presents a significant therapeutic challenge. Current treatments offer limited efficacy and are often associated with dose-limiting side effects. A growing body of evidence points to the voltage-gated potassium channels of the Kv7 family (encoded by KCNQ genes) as a critical regulator of neuronal excitability and a promising target for the development of novel analgesics. XE991, a potent and selective blocker of Kv7 channels, has emerged as an invaluable pharmacological tool for elucidating the role of these channels in the pathophysiology of neuropathic pain. This technical guide provides an in-depth exploration of the therapeutic potential of targeting Kv7 channels, with a focus on the insights gained from studies utilizing XE991. We present a comprehensive overview of the mechanism of action, relevant signaling pathways, quantitative data from preclinical studies, and detailed experimental protocols.

Introduction to Kv7 Channels and XE991 in Neuropathic Pain

Neuropathic pain is characterized by spontaneous and evoked pain, including allodynia (pain from a non-painful stimulus) and hyperalgesia (an exaggerated response to a painful stimulus). A key underlying mechanism is the hyperexcitability of primary sensory neurons in the dorsal root ganglia (DRG) and neurons in the central nervous system.[1]

Kv7 channels, particularly the heteromers of Kv7.2 and Kv7.3 subunits, and to some extent Kv7.5, are the molecular correlates of the M-current, a sub-threshold, non-inactivating potassium current that plays a crucial role in stabilizing the neuronal resting membrane potential and suppressing repetitive firing.[2][3] Downregulation of Kv7 channel expression or function has been implicated in the neuronal hyperexcitability associated with neuropathic pain.[4][5]

XE991 is a potent antagonist of Kv7 channels, exhibiting high affinity for Kv7.2/7.3 channels.[6][7] Its ability to block M-currents and induce neuronal hyperexcitability makes it an essential tool for investigating the physiological roles of Kv7 channels. In the context of pain research, XE991 is instrumental in validating the analgesic effects of Kv7 channel openers and confirming the involvement of these channels in different pain models.

Mechanism of Action and Signaling Pathways

The primary mechanism by which Kv7 channels modulate neuronal excitability is through the M-current. This current is active at sub-threshold membrane potentials, providing a braking force against depolarization. In nociceptive neurons, a robust M-current helps to maintain the resting membrane potential and raises the threshold for action potential firing.

In neuropathic pain states, various factors can lead to a reduction in M-current, including decreased expression of KCNQ genes and post-translational modifications of the channel proteins.[5] This reduction in the "M-current brake" lowers the threshold for action potential generation, leading to spontaneous firing and an exaggerated response to stimuli, which are the cellular hallmarks of neuropathic pain.

XE991 exerts its effect by directly binding to and blocking the pore of the Kv7 channel, thereby inhibiting the M-current.[8] This action mimics the pathological state of reduced Kv7 function, leading to membrane depolarization and increased neuronal firing. Conversely, Kv7 channel openers, such as retigabine (B32265), enhance the M-current, hyperpolarize the neuronal membrane, and reduce excitability, thus producing an analgesic effect in preclinical models of neuropathic pain. The reversal of these analgesic effects by XE991 provides strong evidence for the on-target mechanism of Kv7 openers.

Quantitative Data from Preclinical Studies

The following tables summarize the quantitative data from preclinical studies investigating the role of Kv7 channels and the effects of XE991 in models of neuropathic pain.

Table 1: In Vitro Potency of XE991 on Kv7 (KCNQ) Channels

| Kv7 Channel Subtype | IC50 (µM) | Cell Type | Reference |

| Kv7.1 (KCNQ1) | 0.75 | HEK293 | [6] |

| Kv7.2 (KCNQ2) | 0.71 | HEK293 | [6] |

| Kv7.2 + Kv7.3 (KCNQ2/3) | 0.6 | HEK293 | [6] |

| M-current (native) | 0.98 | - | [6] |

| M-current (DRG neurons) | 0.26 | Rat DRG neurons | [8] |

Table 2: Effects of Kv7 Channel Modulators on Mechanical Allodynia in Neuropathic Pain Models (Von Frey Test)

| Animal Model | Treatment | Dose | Paw Withdrawal Threshold (g) (Mean ± SEM) | Reference |

| Diabetic Neuropathy (Rat) | Control (Diabetic) | - | ~2.5 | [6] |

| Retigabine | 10 mg/kg, i.p. | Increased to ~7.0 | [6] | |

| XE991 | 3 mg/kg, i.p. | Decreased to ~1.0 | [6] | |

| Retigabine + XE991 | 10 mg/kg + 3 mg/kg, i.p. | Effect of retigabine reversed | [6] | |

| Spinal Cord Injury (Rat) | Control (SCI) | - | ~4.0 | [7] |

| Retigabine | 5 mg/kg, i.p. | Increased to ~10.0 | [7] | |

| Inflammatory Pain (Rat) | Carrageenan + Vehicle | - | ~2.5 | [9] |

| Carrageenan + APAP | 300 mg/kg, s.c. | Increased by 8.4 g | [9] | |

| Carrageenan + APAP + XE991 | 300 mg/kg, s.c. + 1.8 µg/kg, s.c. | APAP effect reduced by 5.5 g | [9] |

Note: APAP (acetaminophen) is hypothesized to exert part of its analgesic effect through the activation of Kv7 channels.

Table 3: Effects of Kv7 Channel Modulators on Thermal Hyperalgesia in Neuropathic Pain Models (Hargreaves Test)

| Animal Model | Treatment | Dose | Paw Withdrawal Latency (s) (Mean ± SEM) | Reference |

| Diabetic Neuropathy (Rat) | Control (Diabetic) | - | ~5.0 | [6] |

| Retigabine | 10 mg/kg, i.p. | Increased to ~9.0 | [6] | |

| XE991 | 3 mg/kg, i.p. | Decreased to ~3.0 | [6] | |

| Spinal Cord Injury (Rat) | Control (SCI) | - | ~6.0 | [7] |

| Retigabine | 5 mg/kg, i.p. | Increased to ~9.0 | [7] |

Table 4: Electrophysiological Effects of XE991 on Dorsal Root Ganglion (DRG) Neurons

| Condition | Parameter | Effect of XE991 (10 µM) | Reference |

| Naïve Rat DRG Neurons | Resting Membrane Potential | Depolarization | [7] |

| Action Potential Firing | Increased firing frequency | [7] | |

| M-current | Inhibition | [8] | |

| Diabetic Rat DRG Neurons | Neuronal Hyperexcitability | Enhanced hyperexcitability | [6] |

| SCI Rat DRG Neurons | XE991-sensitive current | 59.1 ± 9.8 pA | [7] |

Detailed Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility of findings in neuropathic pain research. The following sections provide methodologies for key in vivo and in vitro experiments.

Animal Models of Neuropathic Pain

4.1.1. Spared Nerve Injury (SNI) Model

-

Objective: To induce a reproducible and long-lasting peripheral neuropathic pain state.

-

Animals: Adult male Sprague-Dawley rats (200-250 g).

-

Procedure:

-

Anesthetize the rat with isoflurane.

-

Make a small skin incision on the lateral surface of the thigh.

-

Expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.

-

Tightly ligate the common peroneal and tibial nerves with a 5-0 silk suture and transect them distal to the ligation, removing a 2-4 mm piece of the distal nerve stump.

-

The sural nerve is left intact.

-

Close the muscle and skin layers with sutures.

-

-

Post-operative Care: House animals individually with soft bedding and monitor for signs of infection.

-

Confirmation of Neuropathy: Assess for mechanical allodynia and thermal hyperalgesia in the lateral plantar surface of the ipsilateral paw (the territory of the intact sural nerve) starting from day 3 post-surgery.

4.1.2. Chronic Constriction Injury (CCI) Model

-

Objective: To create a partial nerve injury that mimics some aspects of human neuropathic pain conditions like complex regional pain syndrome.

-

Animals: Adult male Sprague-Dawley rats (200-250 g).

-

Procedure:

-

Anesthetize the rat and expose the common sciatic nerve at the mid-thigh level.

-

Proximal to the sciatic trifurcation, place four loose ligatures of 4-0 chromic gut suture around the nerve with about 1 mm spacing between them.

-

The ligatures should be tightened until they just elicit a brief twitch in the corresponding hind limb.

-

Close the incision in layers.

-

-

Post-operative Care: Similar to the SNI model.

-

Confirmation of Neuropathy: Development of robust mechanical allodynia and thermal hyperalgesia in the ipsilateral paw, typically within 7 days post-surgery.

4.1.3. Streptozotocin (B1681764) (STZ)-Induced Diabetic Neuropathy Model

-

Objective: To model painful diabetic neuropathy.

-

Animals: Adult male Sprague-Dawley rats (180-220 g).

-

Procedure:

-

Induce diabetes with a single intraperitoneal injection of streptozotocin (STZ) dissolved in citrate (B86180) buffer (e.g., 60 mg/kg).

-

Confirm hyperglycemia (blood glucose > 250 mg/dL) 72 hours after STZ injection and monitor weekly.

-

Painful neuropathy typically develops over 2-4 weeks.

-

-

Confirmation of Neuropathy: Assess for the development of mechanical allodynia and thermal hyperalgesia in the hind paws.

Behavioral Assays

4.2.1. Von Frey Test for Mechanical Allodynia

-

Apparatus: A set of calibrated von Frey filaments or an electronic von Frey anesthesiometer.

-

Procedure:

-

Place the animal in a Plexiglas chamber on an elevated mesh floor and allow it to acclimate for at least 15-20 minutes.

-

Apply the von Frey filaments perpendicularly to the plantar surface of the hind paw with sufficient force to cause the filament to bend.

-

Begin with a filament in the middle of the range and use the "up-down" method to determine the 50% paw withdrawal threshold. A positive response is a sharp withdrawal, licking, or flinching of the paw.

-

-

Data Analysis: The 50% paw withdrawal threshold is calculated in grams. A decrease in the threshold indicates mechanical allodynia.

4.2.2. Hargreaves Test for Thermal Hyperalgesia

-

Apparatus: A plantar test apparatus (Hargreaves apparatus) with a radiant heat source.

-

Procedure:

-

Place the animal in a Plexiglas chamber on a glass floor and allow it to acclimate.

-

Position the radiant heat source under the plantar surface of the hind paw.

-

Activate the heat source and measure the time until the animal withdraws its paw.

-

A cut-off time (e.g., 20 seconds) is used to prevent tissue damage.

-

-

Data Analysis: The paw withdrawal latency is recorded in seconds. A decrease in latency indicates thermal hyperalgesia.

In Vitro Electrophysiology

4.3.1. Patch-Clamp Recording from Dorsal Root Ganglion (DRG) Neurons

-

Objective: To measure the M-current and assess neuronal excitability in sensory neurons.

-

Procedure:

-

Isolate DRG (e.g., L4-L5) from rats.

-

Dissociate the ganglia into single neurons using enzymatic digestion (e.g., collagenase and dispase) and mechanical trituration.

-

Plate the neurons on coated coverslips and culture for 24-48 hours.

-

Perform whole-cell patch-clamp recordings using an amplifier and data acquisition system.

-

To record M-currents, hold the neuron at -20 mV and apply hyperpolarizing steps to -60 mV. The XE991-sensitive current is considered the M-current.

-

In current-clamp mode, inject depolarizing current steps to elicit action potentials and assess firing frequency.

-

-

Data Analysis: Analyze current density (pA/pF), voltage dependence of activation, and action potential firing frequency.

Logical Relationships and Therapeutic Implications

The preclinical evidence strongly supports a causal link between reduced Kv7 channel function and neuropathic pain. XE991, by mimicking this pathological state, has been instrumental in validating this link.

The therapeutic strategy, therefore, is to develop Kv7 channel openers that can restore the function of these channels and reduce neuronal hyperexcitability. The successful use of the Kv7 opener retigabine (although withdrawn from the market for other reasons) in some forms of epilepsy and its analgesic effects in preclinical models provide a strong proof-of-concept for this approach.

Future Directions and Conclusion

The research involving XE991 has been pivotal in establishing Kv7 channels as a high-value target for the treatment of neuropathic pain. Future research should focus on:

-

Developing subtype-selective Kv7 channel openers: This could help to minimize side effects by targeting the specific Kv7 channel subtypes involved in nociception.

-

Investigating the role of different Kv7 subunits: Further elucidating the specific contributions of Kv7.2, Kv7.3, and Kv7.5 in different neuropathic pain conditions.

-

Exploring combination therapies: Combining Kv7 channel openers with other classes of analgesics may provide synergistic effects and allow for lower doses of each drug.

References

- 1. Neuropathic pain after peripheral nerve injury in rats: a model using sciatic nerve clamping - PMC [pmc.ncbi.nlm.nih.gov]

- 2. XE-991 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. Detection of neuropathic pain in a rat model of peripheral nerve injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neuropathic pain and Kv7 voltage-gated potassium channels: The potential role of Kv7 activators in the treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neuropathic pain and Kv7 voltage-gated potassium channels: The potential role of Kv7 activators in the treatment of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. KCNQ2/3/5 channels in dorsal root ganglion neurons can be therapeutic targets of neuropathic pain in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Activation of KCNQ Channels Suppresses Spontaneous Activity in Dorsal Root Ganglion Neurons and Reduces Chronic Pain after Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 8. KCNQ/M Currents in Sensory Neurons: Significance for Pain Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Understanding the Structure-Activity Relationship of XE991: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

XE991, or 10,10-bis(4-pyridinylmethyl)-9(10H)-anthracenone, is a potent blocker of voltage-gated potassium channels of the KCNQ (or Kv7) family. These channels, particularly KCNQ2 and KCNQ3 which form the molecular basis of the M-current, are crucial regulators of neuronal excitability. Their inhibition by compounds like XE991 leads to increased neuronal firing and neurotransmitter release, making them attractive targets for cognitive enhancement and the treatment of neurological disorders such as Alzheimer's disease. This technical guide provides an in-depth overview of the structure-activity relationship (SAR) of XE991, detailing its mechanism of action, the structural features critical for its activity, and the experimental protocols used in its characterization.

Core Structure and Mechanism of Action

The chemical structure of XE991 consists of a central anthracenone (B14071504) core substituted at the 10-position with two pyridinylmethyl groups. This unique three-dimensional structure is fundamental to its inhibitory activity on KCNQ channels.

XE991 exhibits a state-dependent mechanism of inhibition , preferentially binding to and blocking the channel when it is in the open or activated state.[1][2][3] This means that the inhibitory effect of XE991 is more pronounced at depolarized membrane potentials where the probability of KCNQ channel opening is higher.[2] This state-dependency is a key feature of its pharmacological profile. While the precise binding site is still under investigation, it is thought to be located within the pore domain of the KCNQ channel.

Quantitative Analysis of Inhibitory Activity

The potency of XE991 and its analogs is typically quantified by their half-maximal inhibitory concentration (IC50) values, determined through electrophysiological experiments. The data presented below has been compiled from various studies and provides a comparative overview of XE991's activity against different KCNQ channel subtypes.

| Compound | Target Channel | IC50 (µM) | Reference |

| XE991 | KCNQ1 (Kv7.1) | 0.75 | [4] |

| KCNQ2 (Kv7.2) | 0.71 | [4] | |

| KCNQ2/KCNQ3 | 0.6 | [4] | |

| M-current | 0.98 | [4] | |

| KCNQ1/KCNE1 (IKs) | 11.1 | ||

| DMP 543 | Enhancement of [3H]ACh release | 0.7 (EC50) | [5] |

Structure-Activity Relationship (SAR) Insights

While a comprehensive library of XE991 analogs with systematic structural modifications is not extensively published, key insights into the SAR can be derived from the available data, particularly through comparison with its fluoro-analog, DMP 543 (10,10-bis(2-fluoro-4-pyridinylmethyl)-9(10H)-anthracenone).

-

Anthracenone Core: The rigid, tricyclic anthracenone scaffold appears to be a critical feature for high-affinity binding. It likely positions the pyridinylmethyl substituents in the correct orientation for interaction with the channel pore.

-

Pyridinylmethyl Substituents: The two pyridinylmethyl groups at the 10-position are essential for activity. Their basic nitrogen atoms are likely involved in key interactions within the channel pore.

-

Substitution on the Pyridine (B92270) Rings: The introduction of a fluorine atom at the 2-position of the pyridine rings, as seen in DMP 543, results in a compound with comparable, if not slightly enhanced, potency in neurotransmitter release assays compared to XE991.[5] This suggests that the electronic properties of the pyridine rings can be modulated to fine-tune activity.

Experimental Protocols

The primary method for characterizing the activity of XE991 and its analogs is whole-cell patch-clamp electrophysiology . This technique allows for the direct measurement of ionic currents through KCNQ channels expressed in heterologous systems, such as Chinese Hamster Ovary (CHO) cells, or in native neurons.

Whole-Cell Patch-Clamp Recording of KCNQ Currents

1. Cell Culture and Transfection:

-